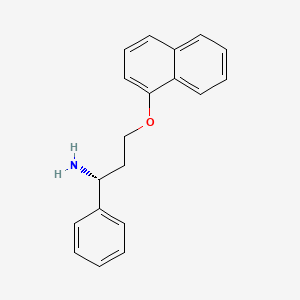
(R)-N-二脱甲基达泊西汀
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known as (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, is a useful research compound. Its molecular formula is C19H19NO and its molecular weight is 277.367. The purity is usually 95%.
BenchChem offers high-quality (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
卒中治疗
达泊西汀已被证明可以预防缺血性卒中模型中的神经元损伤并改善功能结局。它调节炎症和氧化应激,减少脑梗塞体积和组织病理学损伤。 此外,与缺血/再灌注损伤的大鼠相比,达泊西汀预处理可降低脂质过氧化、caspase-3 和炎症介质(TNF-α 和 iNOS)的表达 .
抗抑郁药
达泊西汀是一种选择性5-羟色胺再摄取抑制剂(SSRI),在结构上与氟西汀有关,具有抗抑郁活性。 它是LY 243917的D-对映体,作为5-羟色胺再摄取抑制剂,其效力是L-对映体的3.5倍 .
早泄治疗
达泊西汀通常用于早泄(PE)的临床管理。 它已针对该适应症进行了三期临床试验 .
寨卡病毒抑制剂
达泊西汀已被确定为寨卡病毒 RNA 依赖性 RNA 聚合酶 (RdRp) 的潜在抑制剂。 它有效降低了寨卡病毒蛋白的表达并抑制了病毒的细胞内复制 .
神经炎症治疗
最近的证据表明,用小分子抑制剂 ST2825 阻断 MyD88 活性可用于治疗神经炎症等疾病 .
炎症性疾病治疗
ST2825 是一种 MyD88 的小分子抑制剂,在治疗急性肝/肾损伤等炎症性疾病方面具有潜在的治疗价值 .
自身免疫性疾病治疗
作用机制
Target of Action
The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter is a key player in the regulation of serotonin levels in the brain, which is a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin by the neurons, thereby increasing the availability of serotonin in the synaptic cleft . This potentiation of serotonin activity leads to an increase in the signal transmitted between nerve cells .
Biochemical Pathways
The biochemical pathway primarily affected by ®-N-Didemethyl Dapoxetine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing the signal transmission in the serotonergic pathway .
Pharmacokinetics
®-N-Didemethyl Dapoxetine is rapidly absorbed with maximum plasma concentrations occurring approximately 1-2 hours after tablet intake . The absolute bioavailability is 42% (range 15-76%), and dose proportional increases in exposure are observed between the 30 and 60 mg dose strengths . It is metabolized primarily by CYP2D6, CYP3A4, and flavin monooxygenase (FMO1) in the liver and kidneys . The elimination half-life is 1.5–1.6 hours, and it is excreted via the kidneys .
Result of Action
The action of ®-N-Didemethyl Dapoxetine results in a significant increase in ejaculatory latency when compared to placebo . This means that it can effectively delay ejaculation, making it a potential treatment for conditions like premature ejaculation .
Action Environment
The action of ®-N-Didemethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of food can modestly reduce the maximum plasma concentration and slightly delay the time for the compound to reach peak concentrations . Furthermore, the compound’s action may also be affected by the individual’s metabolic characteristics, such as the activity of the enzymes responsible for its metabolism .
生化分析
Biochemical Properties
®-N-Didemethyl Dapoxetine interacts with various biomolecules, including enzymes and proteins. It binds onto the human transcript of the serotonin, norepinephrine (NE), and dopamine (DA) reuptake transporters, inhibiting their uptake . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
®-N-Didemethyl Dapoxetine has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It influences cell function by reducing lipid peroxidation, caspase-3, and inflammatory mediators compared to ischemia/reperfusion-injured rats .
Molecular Mechanism
The mechanism of action of ®-N-Didemethyl Dapoxetine is primarily related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This results in an increase in serotonin’s action at the postsynaptic cleft, promoting delay in certain physiological responses .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid absorption and elimination rate, making it suitable for certain applications .
Metabolic Pathways
The metabolic pathways of ®-N-Didemethyl Dapoxetine involve its interaction with enzymes such as CYP2D6 and CYP3A4 in the liver, and FMO1 in the kidney . These interactions could potentially affect metabolic flux or metabolite levels.
属性
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742610 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147199-40-4 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
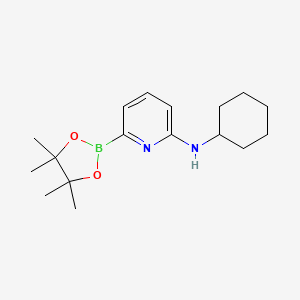
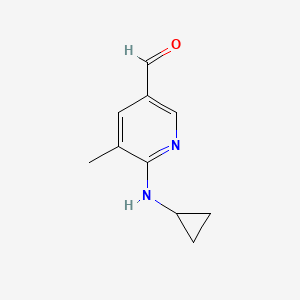
![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)
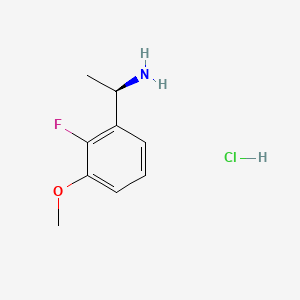
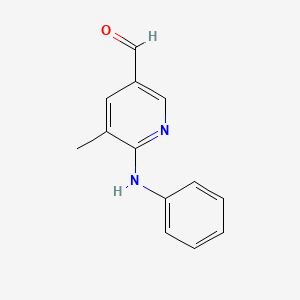
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

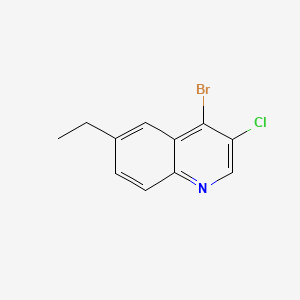
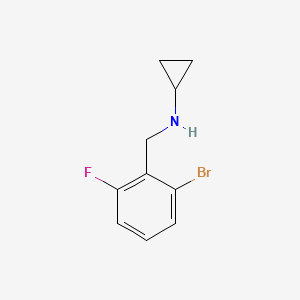
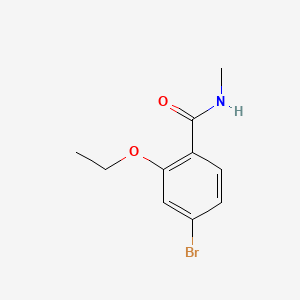
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
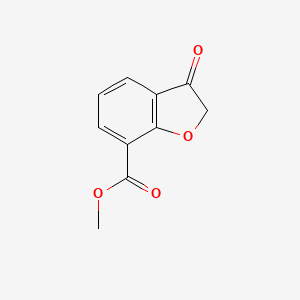
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)
